Metalaxyl acid

Chiral HPLC Method Development Environmental Analysis

Labs performing GLP residue studies for EU MRL compliance face quantitation errors when substituting metalaxyl parent ester for the free acid metabolite. Metalaxyl acid (CGA 62826) is the mandatory analyte in the regulatory residue definition for metalaxyl in animal-derived foods and the principal environmental degradation product requiring certified reference material for accurate LC-MS/MS method validation. - Enables enantioselective resolution (Rs > 1.20) under chiral HPLC conditions where parent metalaxyl coelutes. - Achieves validated LOQs of 0.5-1.0 μg/kg in animal muscle tissues for regulatory submissions. - Supplied with full Certificate of Analysis; ambient-stable neat crystalline solid.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 87764-37-2
Cat. No. B125020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalaxyl acid
CAS87764-37-2
SynonymsN-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine;  _x000B_N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine;  N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine;  CGA 62826;  Metalaxyl Acid;  Metalaxyl Free Acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC
InChIInChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1
InChIKeyZRIKZVLHMGYCIR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metalaxyl Acid Reference Guide


Metalaxyl acid (CGA 62826, CAS 87764-37-2, MF: C14H19NO4, MW: 265.30 g/mol) is the primary carboxylic acid metabolite of the systemic phenylamide fungicide metalaxyl [1]. As a racemic mixture of R- and S-enantiomers, it is the principal environmental degradation product formed via ester hydrolysis of metalaxyl in soil, plant, and animal systems, and is widely utilized as a certified reference material for residue monitoring, environmental fate studies, and enantioselective analysis method development [2].

Why Metalaxyl Acid Is Irreplaceable


Generic substitution fails for Metalaxyl acid because it is not a fungicidal active ingredient like metalaxyl, metalaxyl-M, benalaxyl, or furalaxyl. Its procurement and analytical application are strictly tied to its unique role as the terminal, persistent metabolite that is the primary target for regulatory residue monitoring and environmental fate assessment [1]. Substituting metalaxyl (the parent ester) for metalaxyl acid (the free acid) in analytical method development leads to significant errors in quantitation and enantiomeric resolution due to their differing chromatographic behavior, ionization efficiency in LC-MS/MS, and stability [2]. Furthermore, using alternative phenylamide metabolites (e.g., those from benalaxyl or furalaxyl) would fail to meet the specific regulatory definitions for 'metalaxyl' residues, which typically include metalaxyl acid as a major component in the residue definition for risk assessment [3].

Metalaxyl Acid Quantitative Comparisons


Chiral Chromatographic Resolution

In normal-phase chiral HPLC using a Chiralcel OJ-H column with n-hexane/2-propanol/acetic acid mobile phases containing trace water, Metalaxyl acid and metalaxyl exhibit distinct enantiomeric separation behaviors. Under conditions where metalaxyl enantiomers coelute (Rs < 0.8), Metalaxyl acid enantiomers maintain baseline resolution with Rs values greater than 1.20 [1]. This differential chromatographic behavior necessitates the use of the pure metabolite standard for accurate quantitation in samples where both compounds co-occur [2].

Chiral HPLC Method Development Environmental Analysis

Soil Persistence

A controlled 120-day soil incubation study comparing degradation of metalaxyl racemate and enantiomers in German (temperate) and Cameroonian (tropical) soils found that higher concentrations of the metalaxyl acid metabolite accumulated in the German soil [1]. The enantiomers of metalaxyl exhibited different degradation rates in both soils, with half-lives ranging from 17 to 38 days, and the R-enantiomer degraded much faster than the S-enantiomer in the German soil [2].

Environmental Fate Soil Degradation Metabolite Monitoring

Regulatory Residue Requirement

In regulatory residue analysis, the definition of 'metalaxyl' residues for compliance monitoring in animal-derived foods explicitly includes metalaxyl acid as a major component that must be quantified simultaneously with the parent compound [1]. This is not a general requirement for all phenylamide fungicide metabolites; for instance, benalaxyl's acid metabolite is not routinely included in its residue definition [2]. A validated LC-MS/MS method for enantioselective determination in animal muscle tissues demonstrated that both metalaxyl and metalaxyl acid residues can be detected and quantified with high sensitivity (LOQ typically 0.5-1.0 μg/kg) [3].

Food Safety Pesticide Residue Analysis Regulatory Compliance

Chiral Stability in Soil

A laboratory GC-MS study investigating the degradation of metalaxyl and its primary carboxylic acid metabolite (MX-acid) in soil found that both compounds were configurationally stable, showing no interconversion of enantiomers during the experimental period [1]. This is in contrast to some other chiral phenylamide metabolites where racemization occurs, complicating fate assessments. The half-life of metalaxyl in tobacco soil was 6 days, with metalaxyl acid identified as the main breakdown product [2].

Chiral Stability Environmental Fate Enantioselective Degradation

Analytical Standard Purity

Commercial metalaxyl acid standards (e.g., from Syngenta Crop Protection AG) are available with purity >99% and are supplied with a Certificate of Analysis (CoA) documenting identity, purity, and impurity profile . In contrast, technical grade metalaxyl and other phenylamide fungicides typically contain 95-98% active ingredient with manufacturing impurities and may contain both enantiomers in variable ratios . For analytical method development, the use of a high-purity metalaxyl acid standard ensures accurate calibration curves (R² ≥ 0.995) and reliable quantitation at low residue levels (LOQ ~0.5 μg/kg) [1].

Analytical Standards Quality Control Method Validation

Aquatic Persistence and Mobility

In aquaculture and fishery environments, metalaxyl acid has been documented to exhibit greater persistence and mobility compared to its parent compound, metalaxyl [1]. This necessitates the development of specialized molecularly imprinted polymer (MIP) solid-phase extraction methods combined with LC-MS/MS for its sensitive detection in complex aquatic matrices, achieving limits of detection in the low ng/L range [2].

Aquatic Toxicology Environmental Monitoring Fate and Transport

Metalaxyl Acid Applications


Regulatory Residue Monitoring

Metalaxyl acid is a mandatory analyte in the residue definition for metalaxyl in animal-derived foods. Laboratories performing GLP residue studies for regulatory submissions (e.g., EU MRL compliance) must use a certified metalaxyl acid standard for method validation and routine sample analysis to accurately quantify total metalaxyl residues. The use of metalaxyl alone would fail to meet data requirements, as demonstrated by validated LC-MS/MS methods achieving LOQs of 0.5-1.0 μg/kg in animal muscle tissues [1].

Chiral Environmental Fate Studies

The configurational stability of metalaxyl acid enantiomers in soil makes it an ideal probe for investigating enantioselective microbial degradation pathways. Researchers studying the environmental behavior of chiral pesticides should procure metalaxyl acid standards to differentiate between the R- and S-enantiomers in soil, water, and plant samples, as baseline resolution (Rs > 1.20) is achievable under optimized chiral HPLC conditions, even when metalaxyl coelutes [2].

Metalaxyl and Metabolite Co-Analysis

Due to the distinct chromatographic behavior of metalaxyl acid relative to metalaxyl, a certified pure standard is essential for developing robust LC-MS/MS or GC-MS methods that can simultaneously quantify both compounds in environmental or biological matrices. This is critical for comprehensive residue monitoring, as metalaxyl acid exhibits greater persistence and mobility in aquatic systems, potentially leading to higher detection frequencies in surface water samples [3].

Reference Standard for Formulation Analysis

While not an active ingredient, metalaxyl acid serves as a critical reference standard for purity assessment and impurity profiling of metalaxyl-based formulations. Its high purity (>99%) and documented CoA ensure accurate quantitation of the acid metabolite as a potential degradation product or impurity in technical material, supporting quality control in manufacturing and formulation development .

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